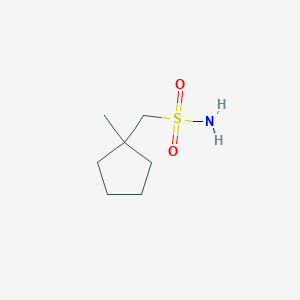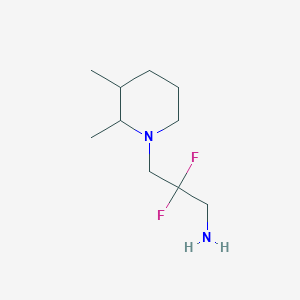
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups and a difluoropropanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2,3-dimethylpiperidine with a suitable difluoropropanamine derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have therapeutic potential due to its structural features, which can interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and difluoropropanamine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperidine derivatives such as 2,3-dimethylpiperidine and 3-(2,3-dimethylpiperidin-1-yl)propan-1-amine.
Difluoropropanamine derivatives: Compounds like 2,2-difluoropropan-1-amine and 3-(2,2-difluoropropan-1-yl)piperidine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C10H20F2N2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-(2,3-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-4-3-5-14(9(8)2)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |
InChIキー |
ANXLVQXNCQFXFL-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1C)CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


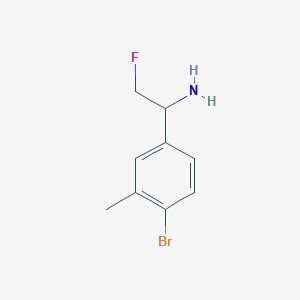
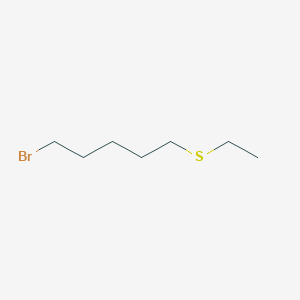
![tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13186172.png)
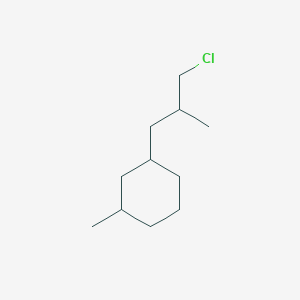
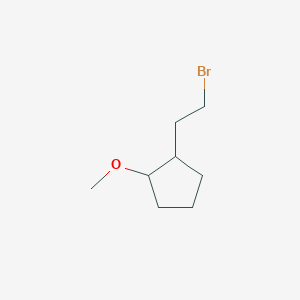
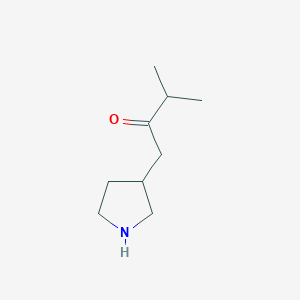
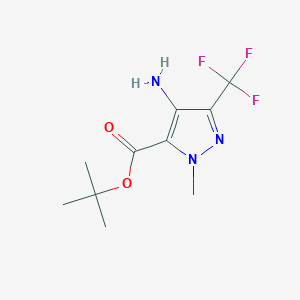



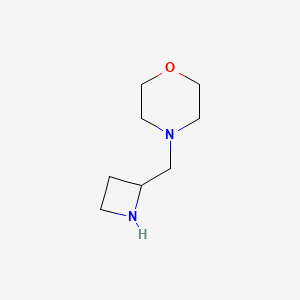
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
methanol](/img/structure/B13186258.png)
